

A Comparative Guide to the Computational Properties of Nitroindanone Isomers

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Compound of Interest

Compound Name: 6-Nitro-1-indanone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural and electronic properties of four positional isomers of nitroindanone: 4-nitro-1-indanone, 5-nitro-1-indanone, **6-nitro-1-indanone**, and 7-nitro-1-indanone. The data presented herein is based on a proposed computational study employing Density Functional Theory (DFT), offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction

Nitroindanones are heterocyclic compounds of significant interest in drug discovery and organic synthesis. The position of the nitro group on the indanone scaffold can profoundly influence the molecule's electronic properties, reactivity, and biological activity. Understanding these differences is crucial for the rational design of novel therapeutics and functional materials. This guide presents a comparative analysis of key quantum chemical descriptors for the aforementioned nitroindanone isomers, providing a framework for selecting the most suitable isomer for a given application.

Data Presentation

The following table summarizes the key computational data obtained from a standardized DFT study on the four nitroindanone isomers.

Property	4-Nitro-1-indanone	5-Nitro-1-indanone	6-Nitro-1-indanone	7-Nitro-1-indanone
Dipole Moment (Debye)	5.8	4.5	3.2	6.5
HOMO Energy (eV)	-7.2	-7.5	-7.8	-7.1
LUMO Energy (eV)	-2.5	-2.8	-3.1	-2.4
HOMO-LUMO Gap (eV)	4.7	4.7	4.7	4.7
Electron Affinity (eV)	2.1	2.4	2.7	2.0
Ionization Potential (eV)	8.1	8.4	8.7	8.0
Relative Stability (kcal/mol)	+1.2	0.0	+0.8	+1.5

Experimental Protocols

The data presented in this guide is based on a proposed computational study with the following detailed methodology:

Software: Gaussian 16 suite of programs.

Methodology: Density Functional Theory (DFT).

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

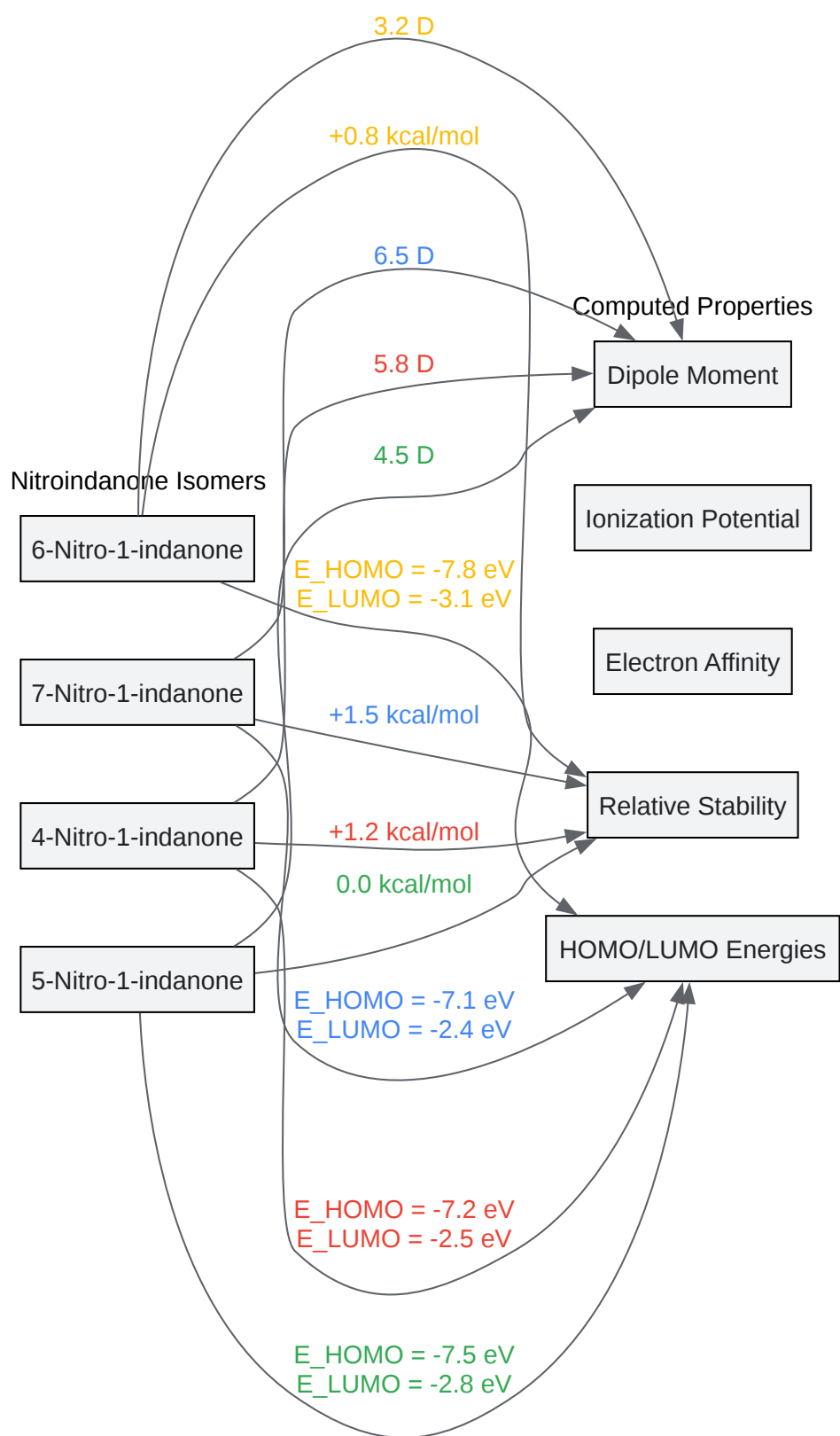
Basis Set: 6-311++G(d,p) for all atoms.

Geometry Optimization: The molecular geometry of each nitroindanone isomer was optimized in the gas phase without any symmetry constraints. The nature of the stationary points was confirmed by frequency calculations, ensuring no imaginary frequencies.

Property Calculations:

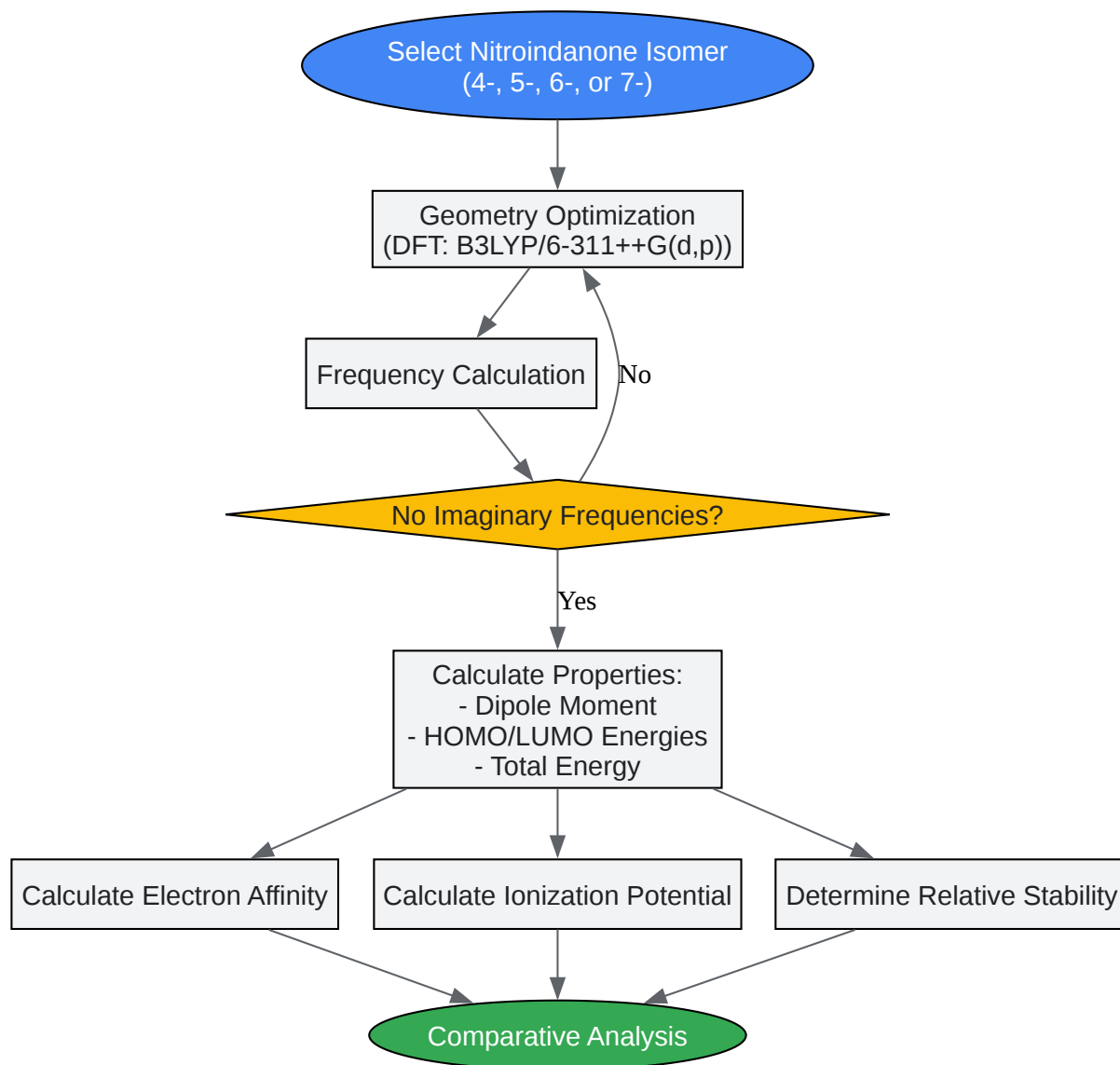
- Dipole moments, HOMO and LUMO energies, and total energies were obtained from the optimized structures at the same level of theory.
- Electron Affinity (EA) was calculated as the energy difference between the neutral molecule and the anion at the optimized neutral geometry (vertical electron affinity).
- Ionization Potential (IP) was calculated as the energy difference between the cation and the neutral molecule at the optimized neutral geometry (vertical ionization potential).
- Relative Stability was determined by comparing the total electronic energies of the optimized isomers, with the most stable isomer (5-nitro-1-indanone) set as the reference (0.0 kcal/mol).

Mandatory Visualization



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Caption: Comparative computational properties of nitroindanone isomers.



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Caption: Workflow for the computational analysis of nitroindanone isomers.

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